4-(Hydroxymethyl)imidazolidin-2-one

Description

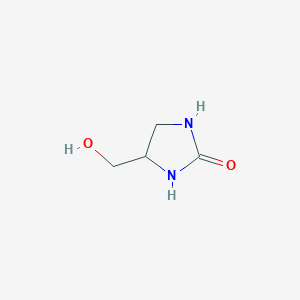

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

4-(hydroxymethyl)imidazolidin-2-one |

InChI |

InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8) |

InChI Key |

JDXWVZWFFCLGPU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1)CO |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of 4-(Hydroxymethyl)imidazolidin-2-one Formation Reactions

The synthesis of the imidazolidin-2-one core, such as that in this compound, typically involves the reaction of a diamine or a related precursor with a carbonyl source. The mechanism proceeds through nucleophilic addition and subsequent intramolecular cyclization.

The formation of the imidazolidin-2-one ring is initiated by a nucleophilic addition reaction. In a common synthetic route, an aminoacetamide equivalent reacts with an aldehyde, such as formaldehyde (B43269). For instance, the treatment of 2-(benzylamino)-acetamide with formaldehyde leads to the formation of a hydroxymethyl derivative through nucleophilic attack of the amine on the carbonyl carbon. This addition is often catalyzed by acid, which activates the carbonyl group towards attack.

The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile (in this case, an amine) on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process changes the hybridization of the carbonyl carbon from sp² to sp³. Depending on the reaction conditions and the basicity of the nucleophile, this addition can be reversible. The rate and equilibrium of the addition can be influenced by factors such as concentration, the presence of a catalyst, and steric effects.

In the context of forming substituted imidazolidin-2-ones, the nucleophilic addition can be part of a multi-step process. For example, a base can promote the in-situ formation of an imine from N-functionalized hydroxylamine (B1172632) reagents, which then undergoes nucleophilic addition. Deuterium-labeling experiments have supported the hypothesis that these reactions proceed via a nucleophilic addition pathway involving an in-situ formed imine intermediate. nih.gov

Following the initial nucleophilic addition or formation of a suitable linear precursor, an intramolecular cyclization step occurs to form the heterocyclic ring. This process is a key step in the synthesis of imidazolidin-2-ones. For example, N-allylic,N′-aryl ureas can undergo a gold(I)-catalyzed 5-exo hydroamination, which is an intramolecular cyclization, to form imidazolidin-2-ones in excellent yield. researchgate.net

The cyclization of hydantoic acid amides, which are structurally similar to the precursors of this compound, provides insight into this mechanism. The process involves the formation of a tetrahedral intermediate which then breaks down to form the cyclic product. researchgate.net The ease of this ring-closure is a critical factor, and it has been observed that in the Maillard reaction, amide linkages can form and subsequently convert into an imidazolidin-4-one (B167674) moiety through interaction with aldehydes. wikipedia.org

The cyclization process can be visualized as one end of a molecule attacking the other end, leading to the formation of a ring. google.com In acid-catalyzed conditions, a hydroxyl group within the molecule can act as a nucleophile, attacking a protonated carbonyl group. This intramolecular nucleophilic attack leads to the formation of the cyclic structure, followed by the elimination of a water molecule to yield the final stable ring. google.com

The formation of this compound and its analogues proceeds through several key intermediates. The hydrolysis of iminohydantoins, for example, generates the same tetrahedral intermediate (T) that is formed during the cyclization of hydantoic acid amides to hydantoins. researchgate.netncsu.edu The partitioning of products from this intermediate is determined by the relative energy barriers for its breakdown back to the amide or forward to the hydantoin. researchgate.netncsu.edu Kinetic studies have unequivocally proven that the formation of this tetrahedral intermediate is the rate-determining step in the cyclization of hydantoic acid amides. researchgate.net

In the synthesis of imidazolidin-4-ones from aminoacetamides and acetone, a Schiff base is formed as an intermediate, which exists in equilibrium with a corresponding imino-oxazolidine. nih.gov This intermediate then rearranges to the more stable imidazolidin-4-one product. nih.gov Other proposed intermediates in the synthesis of imidazolidines include azomethine ylides, which can be formed via the ring-opening of aziridines and then undergo cycloaddition reactions. rsc.org

The reaction of 1-(2,2-dimethoxyethyl)ureas with nucleophiles under acid catalysis proceeds via an N-acyliminium ion intermediate, which is generated from the acetal (B89532) precursor. This reactive intermediate is then attacked by the nucleophile to form the substituted imidazolidin-2-one.

Hydrolysis and Degradation Mechanisms of this compound and Analogues

The stability of the imidazolidin-2-one ring is a critical aspect of its chemistry. It can undergo degradation through processes such as hydrolysis and photolysis, which involve the cleavage of the heterocyclic ring.

The acid-catalyzed hydrolysis of imidazolidin-2-one analogues, such as 4-imino-imidazolidin-2-ones, has been studied to understand the stability of the ring system. The hydrolysis of these imines proceeds through a tetrahedral intermediate, similar to the one formed during cyclization. researchgate.netncsu.edu The kinetics of this hydrolysis were measured in hydrochloric acid, and it was found that the reaction is zero order with respect to the concentration of H⁺ ions, as the imines are fully protonated under the studied acidic conditions. researchgate.netncsu.edu This indicates a transition state with a single positive charge. researchgate.netncsu.edu

The mechanism for imine hydrolysis is favored whereby the rate is limited by the attack of water on the protonated imine, which occurs in concert with a proton transfer from the attacking water molecule to a second water molecule. researchgate.net A solvent kinetic isotope effect (kH/kD) of 1.72 supports this proposed mechanism. researchgate.net

| Compound/Condition | Observation | Significance |

| Hydrolysis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones | The only products found were hydantoins. researchgate.netncsu.edu | Demonstrates the pathway of ring cleavage and reformation. |

| Kinetic Order in HCl | The reaction was found to be zero order with respect to [H⁺]. researchgate.netncsu.edu | Suggests the substrate is fully protonated before the rate-determining step. |

| Solvent Isotope Effect | kH/kD of 1.72 was observed. researchgate.net | Supports a mechanism where proton transfer is involved in the rate-limiting step. |

Information on the direct photolytic degradation of this compound is limited. However, studies on closely related compounds, such as dimethylol dihydroxy ethylene (B1197577) urea (B33335) (DMDHEU), used in textile finishes, provide insights into potential degradation pathways. Organic UV absorbers are known to be prone to photodegradation. researchgate.net The durability of such compounds can be enhanced by the addition of inorganic UV absorbers like ZnO and CeO₂, which absorb UV radiation and convert it into harmless heat. researchgate.net

The degradation of finishing agents on fabrics can be initiated by high temperatures and UV exposure, leading to yellowing and loss of strength. nih.gov While not a direct photolytic pathway, the photocatalytic degradation of ethylene, a simple organic molecule, has been extensively studied using catalysts like TiO₂. researchgate.net This process involves the oxidation of the organic molecule into CO₂ and water upon irradiation. researchgate.net Urea derivatives have been shown to enhance the photocatalytic activity of dye-modified TiO₂, suggesting a potential role for the urea moiety in such degradation processes.

| System | Degradation Observation | Potential Relevance |

| DMDHEU with organic UV absorbers | Prone to photodegradation. researchgate.net | Suggests the imidazolidinone structure may be susceptible to UV light. |

| DMDHEU-treated fabric | Yellowing occurs under heat and acidic conditions. nih.gov | Indicates thermal and chemical instability that could be exacerbated by light. |

| Ethylene with TiO₂ photocatalyst | Complete oxidation to CO₂ under illumination. researchgate.net | Provides a model for the complete breakdown of organic molecules via photocatalysis. |

Oxidative Degradation Mechanisms

The imidazolidinone ring system, particularly when substituted with a hydroxymethyl group, is susceptible to oxidative degradation. While specific studies on this compound are limited, the degradation pathways can be inferred from the reactivity of analogous N-(hydroxymethyl)amides and other imidazolidinone derivatives.

Oxidation is a significant degradation route for many pharmaceutical and chemical compounds, often proceeding through complex, multi-step mechanisms. nih.govnih.gov For compounds containing an N-hydroxymethyl group, the initial site of oxidative attack is often the hydroxymethyl moiety itself or the adjacent nitrogen atom.

In the presence of oxidizing agents, such as peroxides, the hydroxymethyl group can be oxidized to a formyl group or further to a carboxylic acid. Concurrently, the imidazolidinone ring may undergo cleavage. For instance, studies on similar heterocyclic compounds have shown that oxidation can lead to the formation of hydroxylated intermediates. While not the exact compound, the oxidation of 1,5-dimethyl-4-imino-3-(4-nitrophenyl)imidazolidin-2-one in the presence of peroxides has been reported to yield a 5-hydroxy derivative, indicating the susceptibility of the ring to oxidation.

Another potential oxidative pathway involves the generation of radical species. Autoxidation, a process involving molecular oxygen, can be initiated by light, heat, or the presence of metal ions, leading to a cascade of radical reactions that can result in a variety of degradation products. nih.gov The stability of urea derivatives, a core component of the imidazolidin-2-one structure, is influenced by the substituents on the nitrogen atoms. researchgate.net

Kinetic Analysis of Imidazolidin-2-one Transformations

The rate at which this compound transforms is crucial for understanding its persistence and reactivity. Kinetic studies on closely related compounds provide valuable insights into the factors governing these transformations.

The decomposition of imidazolidinone derivatives often follows first-order or pseudo-first-order kinetics, where the rate of reaction is proportional to the concentration of the compound. nih.govnih.gov However, the reaction order can be more complex and depend on the specific conditions, such as pH.

For example, the hydrolysis of imidazolidinone prodrugs has been shown to exhibit pH-dependent kinetics. At acidic pH (below 5), the decomposition can follow apparent first-order kinetics. nih.gov In contrast, at higher pH values, the reactions may proceed to an equilibrium and be described by a combination of first- and second-order reversible kinetics. nih.gov The pH-rate profile for the hydrolysis of some N-Mannich bases, a category that includes N-hydroxymethyl compounds, often displays a sigmoidal shape, indicating a change in the rate-limiting step with pH. nih.gov

A study on N-(hydroxymethyl)benzamide derivatives, which share the N-hydroxymethyl-amide functional group with this compound, revealed that their breakdown is subject to specific acid and base catalysis, with a first-order dependence on the concentration of hydronium and hydroxide (B78521) ions. nih.gov At higher hydroxide concentrations, the reaction rate can become pH-independent. nih.gov

The stability of N-(hydroxymethyl)amides has also been correlated with their molecular geometry, specifically the length of the N-CH2OH bond. A longer bond length has been associated with a shorter half-life under physiological conditions, suggesting that structural parameters can be used to predict reactivity. nih.gov

The following table summarizes kinetic data for the degradation of a related imidazolidinone derivative, highlighting the influence of pH on the reaction rate.

| pH | Temperature (°C) | Half-life (t½) | Reaction Order |

| < 5 | 60 | - | Apparent First-Order |

| 7.4 | 60 | 6.9 hours | Reversible Kinetics |

| 6.9 | 37 | 30 hours | - |

| 7.4 | 37 | - | Apparent First-Order |

Table 1: Kinetic Data for the Decomposition of an Imidazolidinone Prodrug Derivative. nih.gov Note: The data presented is for a related imidazolidinone prodrug and serves as an illustrative example of the kinetic behavior that might be expected for this compound.

Theoretical studies on the thermal decomposition of urea derivatives suggest that they primarily break down through four-center pericyclic reactions, yielding isocyanates and amines. nih.gov The rate of this decomposition is influenced by the nature of the substituents on the nitrogen atoms. nih.gov While this is a thermal degradation pathway, it provides insight into the inherent stability of the urea moiety within the imidazolidin-2-one ring.

Derivatization and Structural Modifications of the Imidazolidin 2 One Core

Systematic Functionalization of the Imidazolidin-2-one Ring System

The ability to strategically introduce substituents at various positions on the imidazolidin-2-one ring is crucial for fine-tuning its chemical and biological characteristics.

The nitrogen atoms of the imidazolidin-2-one ring are primary sites for substitution, significantly influencing the molecule's reactivity and properties. The synthesis of 1,3-disubstituted imidazolidin-2-ones can be achieved through a pseudo-multicomponent one-pot protocol. nih.gov This method involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI). nih.gov Statistical analysis has been employed to optimize reaction conditions, leading to efficient and sustainable synthesis with yields ranging from 55% to 81%. nih.gov

The nature of the N-substituents can also direct the outcome of further reactions. For instance, in the palladium-catalyzed carboamination of N-allyl ureas, the nucleophilicity of the urea (B33335) nitrogen, influenced by electron-withdrawing groups, plays a remarkable role in the asymmetric induction of the reaction. mdpi.com

Substitution at the carbon atoms of the imidazolidin-2-one ring, particularly at the C4 and C5 positions, allows for the introduction of diverse functional groups and the creation of chiral centers. A common precursor for such modifications is 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one. chemicalbook.combldpharm.com

Acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles have been shown to produce 4-(het)arylimidazolidin-2-ones with high regioselectivity. nih.govresearchgate.net This approach benefits from readily available starting materials and a straightforward procedure. nih.govresearchgate.net The regioselectivity, favoring substitution at the C4 position, has been rationalized through quantum chemistry calculations. nih.gov It was observed that ureas with an unsubstituted nitrogen atom tend to yield higher amounts of the 4-substituted imidazolidinones. nih.gov

Furthermore, cascade reactions involving α-chloroaldoxime O-methanesulfonates and 4-aminobut-2-enoates provide a one-pot synthesis of 4-substituted imidazolidin-2-ones. sci-hub.se This transformation proceeds through nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition. sci-hub.se

Synthesis of Novel Imidazolidin-2-one Derivatives

Building upon the fundamental substitution strategies, researchers have developed methods to construct more complex imidazolidin-2-one derivatives, including highly substituted, spirocyclic, and fused-ring systems.

The synthesis of highly substituted imidazolidin-2-ones often involves multi-step sequences or cascade reactions. For example, a one-pot, two-stage process has been developed for the preparation of imidazolidines bearing acyl groups on the nitrogen atoms. rsc.org Another approach involves the condensation of N,N'-disubstituted ethylenediamines with various aldehydes to yield 1,3-dialkylimidazolidines. rsc.org

Base-catalyzed intramolecular hydroamidation of propargylic ureas offers a metal-free pathway to highly substituted imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org This method exhibits excellent chemo- and regioselectivity, accommodating a wide range of substrates and proceeding with remarkably short reaction times. acs.org

Table 1: Synthesis of Highly Substituted Imidazolidin-2-ones via Base-Catalyzed Hydroamidation

| Entry | Substrate (Propargylic Urea) | Product (Imidazolidin-2-one) | Yield (%) |

|---|---|---|---|

| 1 | 1a | 2a | 98 |

| 2 | 1b | 2b | 95 |

| 3 | 1c | 2c | 82 |

| 4 | 1d | 2d | 91 |

Data sourced from a study on base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org

Spiro-imidazolidin-2-ones are a class of compounds where the imidazolidin-2-one ring is connected to another ring system through a single shared atom. The synthesis of spiro imidazolidine (B613845) derivatives can be achieved through the reaction of 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylenediamine (B42938) using a catalytic amount of activated fly ash under microwave irradiation. rsc.orgresearchgate.net This method provides access to these compounds in high yields (88-98%). rsc.org

Another synthetic route involves a multi-step strategy for creating spiro compounds containing a thiazolidinone moiety, where derivatives with –OCH3, –Cl, and –Br substituents have shown notable antimicrobial activity. nih.gov

Fusing the imidazolidin-2-one ring with other heterocyclic systems leads to the creation of novel polycyclic scaffolds with potential biological activities. For instance, inspired by the β-carboline system, molecules with a multi-ring fused scaffold have been designed by modifying the tricyclic pyrido[3,4-b]indole ring with imidazo[1,2-a]isoquinoline. nih.gov The synthesis involves an N-nucleophile-induced ring transformation of 2H-pyran-2-one followed by an in situ cis-stilbene-type oxidative photocyclization. nih.gov

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives can be achieved through a one-step condensation reaction of 1-phenylacetylimidazole with acetylenic dicarboxylic esters, yielding regioselectively functionalized products. rsc.org

Chiral Imidazolidin-2-one Derivatives as Versatile Building Blocks

Chiral imidazolidin-2-one derivatives have emerged as highly valuable and versatile building blocks in the field of asymmetric synthesis. researchgate.netresearchgate.net Their utility stems from a combination of unique structural features and reliable performance in a variety of chemical transformations. These compounds serve as effective chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. researchgate.netmdpi.com The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. buchler-gmbh.com

One of the key advantages of imidazolidin-2-one-based auxiliaries is their enhanced stability against nucleophilic ring-opening compared to their oxazolidinone counterparts. researchgate.netjournals.co.za This increased stability allows for a broader range of reaction conditions and reagents to be employed without compromising the integrity of the chiral controller. Furthermore, the inherent crystallinity of many imidazolidin-2-one derivatives facilitates the purification of diastereomeric products, often allowing for the isolation of highly pure compounds through simple recrystallization. journals.co.zamurdoch.edu.au

The versatility of these building blocks is evident in their successful application in a wide array of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netresearchgate.net For instance, N-acylimidazolidin-2-ones have been utilized as dienophiles in Diels-Alder reactions, affording cycloadducts with high diastereoselectivity. researchgate.net

The development of synthetic routes to various chiral imidazolidin-2-ones has been a significant focus of research. nih.govacs.org Many of these syntheses start from readily available chiral precursors, such as amino acids or ephedrine, ensuring access to both enantiomeric forms of the auxiliary. journals.co.zamurdoch.edu.au This accessibility is crucial for the synthesis of either enantiomer of a target molecule.

The application of chiral imidazolidin-2-one derivatives extends to their use as ligands in metal-catalyzed asymmetric reactions. researchgate.netjournals.co.za The bifunctional nature of the imidazolidin-2-one core, with its two nitrogen atoms, allows for the creation of C2-symmetric ligands that can effectively coordinate to metal centers and induce high levels of enantioselectivity in catalytic processes. journals.co.zamurdoch.edu.au

Research Findings on Chiral Imidazolidin-2-one Derivatives

| Derivative Type | Reaction | Key Findings | Reference |

| Ephedrine-based Imidazolidin-2-ones | Diels-Alder Reactions | Undergo rapid, face-selective cycloadditions with high yields of diastereomerically homogeneous products. | researchgate.net |

| Asparagine-based Imidazolidin-2-ones | Diels-Alder Reactions | Extends the reactivity scope to less reactive dienes. | researchgate.net |

| Ephedrine-derived Imidazolidin-2-one | Alkylation | High efficiency and predictable configuration of the newly created stereocenter. Auxiliary recovered in >90% yield. | journals.co.za |

| Imidazolidin-2-one with cyclohexyl auxiliary | Aldol Reactions | Superior for reactions with aliphatic and alicyclic aldehydes, providing excellent stereocontrol. | journals.co.za |

| Fischer carbene complex based on imidazolidin-2-one | Aldol Reactions | Remarkably stable and undergoes highly diastereoselective reactions with various aldehydes. | journals.co.za |

| 2-(pyridin-2-yl)imidazolidin-4-one derivatives | Henry Reactions | Copper(II) complexes are efficient enantioselective catalysts. The ligand's configuration determines the major enantiomer of the product. | nih.gov |

The data clearly demonstrates the broad applicability and high efficiency of chiral imidazolidin-2-one derivatives as building blocks in asymmetric synthesis. Their ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions makes them indispensable tools for the construction of complex chiral molecules.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering profound insights into the molecular framework.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the initial and fundamental layer of structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For 4-(hydroxymethyl)imidazolidin-2-one, the spectrum is expected to show distinct signals for the protons on the imidazolidinone ring, the hydroxymethyl group, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms, as well as the hydroxyl group. The integration of the signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the carbonyl carbon (C=O) is typically found in the downfield region (around 160-180 ppm). The carbons of the imidazolidinone ring and the hydroxymethyl group will appear at characteristic chemical shifts, influenced by their bonding and proximity to electronegative atoms like nitrogen and oxygen.

Predicted NMR Data:

While specific experimental data can vary based on the solvent and other conditions, predicted NMR data provides a reasonable estimation for the chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~163 |

| C4 | ~4.0-4.5 | ~60 |

| C5 | ~3.2-3.8 | ~45 |

| -CH₂OH (Methylene) | ~3.5-4.0 | ~65 |

| -CH₂OH (Hydroxyl) | Variable | - |

| N1-H | Variable | - |

| N3-H | Variable | - |

Note: Predicted values are estimations and can differ from experimental values.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the detailed connectivity and stereochemistry of the molecule.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would show correlations between the proton at C4 and the protons on the adjacent C5 and the hydroxymethyl group, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful in confirming all the protons within the imidazolidinone ring system are part of a single coupled network.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. HMQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at C4 would show a correlation to the carbon signal of C4.

Quantitative ¹³C NMR (qNMR) is a technique that allows for the determination of the concentration or purity of a substance. By acquiring the ¹³C NMR spectrum under specific conditions (e.g., with a long relaxation delay and using an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect), the integrals of the carbon signals become directly proportional to the number of corresponding carbon atoms. This method can be employed to determine the purity of a sample of this compound or to quantify it in a mixture without the need for an identical reference standard, provided an internal standard of known concentration is used.

Mass Spectrometry (MS) and Tandem MS (MSⁿ) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (molecular weight: 116.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Tandem MS (MSⁿ): In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways could include:

Loss of the hydroxymethyl group (-CH₂OH, 31 Da).

Cleavage of the imidazolidinone ring at various points.

Loss of water (H₂O, 18 Da) from the hydroxymethyl group.

Expected Fragmentation Data:

| Precursor Ion (m/z) | Possible Fragment Ion (m/z) | Neutral Loss |

| 117 ([M+H]⁺) | 86 | CH₂OH |

| 117 ([M+H]⁺) | 99 | H₂O |

| 117 ([M+H]⁺) | 74 | HNCO |

Note: This table represents plausible fragmentation pathways and the actual observed fragments can vary based on the instrument and conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, reaction energetics, and spectroscopic data.

DFT calculations are instrumental in mapping out the reaction pathways for the synthesis and transformation of imidazolidinone derivatives. These calculations can identify intermediates, determine the structures of transition states, and calculate the activation energies required for a reaction to proceed.

For instance, a DFT study on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (a related compound) from urea (B33335) and N,N'-dimethylethylenediamine detailed the reaction mechanism, including the role of water as a catalyst. researchgate.net The study calculated the activation barriers for the key ammonia (B1221849) removal steps, revealing that the presence of a water molecule significantly lowers the energy barrier by facilitating proton transfer. researchgate.net This type of analysis could be applied to understand the synthesis of 4-(hydroxymethyl)imidazolidin-2-one, predicting the most favorable reaction conditions and potential side products.

DFT has also been used to study the hydrolysis mechanism of 4-imino-imidazolidin-2-ones. These studies help in determining whether the formation or the breakdown of a tetrahedral intermediate is the rate-determining step in the cyclization of related compounds. Such mechanistic insights are crucial for optimizing reaction yields and understanding the stability of the imidazolidinone ring.

Table 1: Example of DFT-Calculated Activation Energies for a Reaction Involving an Imidazolidinone Analog This table presents hypothetical data based on findings for related compounds to illustrate the type of information generated from DFT studies.

| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| First Ammonia Removal | None | ~50 | researchgate.net |

| First Ammonia Removal | Water | ~30 | researchgate.net |

| Second Ammonia Removal | None | ~50 | researchgate.net |

DFT is also a primary tool for determining the most stable three-dimensional structures (conformations) of molecules. By calculating the energies of different spatial arrangements of atoms, researchers can predict the preferred geometry, including bond lengths, bond angles, and dihedral angles.

Table 2: Exemplary DFT-Calculated Geometric Parameters for an Imidazolidin-2-one Ring The data below are representative values for an imidazolidin-2-one core structure, derived from computational studies of similar molecules.

| Parameter | Description | Calculated Value |

|---|---|---|

| N1-C2 Bond Length | Bond between nitrogen and carbonyl carbon | ~1.38 Å |

| C4-C5 Bond Length | Bond within the ethylenediamine (B42938) backbone | ~1.54 Å |

| N1-C2-N3 Angle | Bond angle around the carbonyl carbon | ~110° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape, study how molecules interact with each other and with solvents, and predict binding affinities between a ligand and a protein. nih.govnih.gov

For imidazolidinone derivatives designed as enzyme inhibitors, MD simulations have been used to study their binding stability within the active site of a target protein. nih.govnajah.edu A 2021 study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors used MD simulations to analyze the stability of the ligand-protein complex and identify key amino acid residues involved in the interaction. nih.gov The simulations showed how the inhibitor remains bound and which interactions (like hydrogen bonds) are most important for its inhibitory activity. nih.gov

An MD simulation of this compound, likely in an aqueous solution, would reveal the flexibility of the hydroxymethyl group, the stability of the ring conformation, and the pattern of hydrogen bonding with surrounding water molecules. This information is critical for understanding its solubility and how it might interact with biological targets.

Table 3: Typical Setup for a Molecular Dynamics Simulation of an Imidazolidinone Derivative This table outlines a general protocol for an MD simulation, applicable to the study of this compound.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| System | Solute and Solvent | This compound in a water box |

| Force Field | Defines potential energy of the system | AMBER, GROMOS, or CHARMM |

| Simulation Time | Duration of the simulation | 100 nanoseconds |

| Temperature | System temperature | 300 K |

| Pressure | System pressure | 1 bar |

Stereochemical Analysis through Computational Methods

Computational methods are indispensable for predicting and explaining the stereochemical outcomes of asymmetric reactions. When a reaction can produce multiple stereoisomers, these methods can calculate the energies of the different transition states leading to each product, thereby predicting which isomer will be favored.

A prominent example is the computational analysis of imidazolidinone-catalyzed enantioselective reactions. nih.gov DFT calculations were used to explain why a specific (4+3)-cycloaddition reaction, catalyzed by a chiral imidazolidinone, yields a particular enantiomer. acs.orgnih.gov The study revealed that the selectivity is not simply due to one face of the reacting molecule being sterically blocked. Instead, subtle conformational changes in the catalyst and stabilizing interactions, such as CH-π interactions, lower the energy of the transition state leading to the observed product. acs.orgnih.gov The calculations demonstrated that the orientation of substituents on the imidazolidinone ring is critical for relaying the chiral information from the catalyst to the substrate. acs.org

For this compound, which is chiral at the C4 position, computational methods could be used to study its synthesis from a chiral precursor or its participation in stereoselective reactions. By modeling the transition states, researchers could predict which stereoisomer would be preferentially formed or how it would interact differently with other chiral molecules.

Table 4: Illustrative Example of Computational Prediction of Stereoselectivity Based on the study of an imidazolidinone-catalyzed reaction, this table shows how computational results correlate with experimental outcomes.

| Approach Path | Calculated Energy Barrier (kcal/mol) | Predicted Major Product | Experimental Outcome | Reference |

|---|---|---|---|---|

| Top-face Attack | 15.2 | No | Matches Prediction | nih.gov |

Non Pharmaceutical Applications and Industrial Relevance of 4 Hydroxymethyl Imidazolidin 2 One

Role in Polymer and Material Science

The distinct chemical properties of 4-(Hydroxymethyl)imidazolidin-2-one lend themselves to important applications in the modification and enhancement of polymers and other materials. Its ability to form crosslinks and react with other molecules has been harnessed to improve the performance of various products.

Applications as Crosslinking Agents for Cellulose-Based Fabrics

One of the key industrial uses of this compound and its derivatives, such as Dimethyloldihydroxy ethylene (B1197577) urea (B33335) (DMDHEU), is in the textile industry as a crosslinking agent for cellulose-based fabrics. chemicalbook.com This application is crucial for producing "wash and wear" or "durable press" fabrics that resist wrinkling and maintain their shape after washing. chemicalbook.com

The process involves treating fabrics like cotton with a resin containing this compound derivatives. The hydroxyl groups on the cellulose (B213188) fibers react with the hydroxymethyl groups of the imidazolidinone under heat, forming stable covalent bonds. This crosslinking network within the fabric structure imparts resilience and dimensional stability. The result is a significant reduction in the tendency of the fabric to wrinkle, a desirable characteristic for items such as shirtings, draperies, and sheeting. chemicalbook.com

| Application | Compound Derivative | Benefit | Fabric Types |

| Durable Press Finishing | Dimethyloldihydroxy ethylene urea (DMDHEU) | Wrinkle resistance, dimensional stability | Cotton, other cellulose-based fabrics |

Functionality as a Formaldehyde (B43269) Scavenging Agent in Resin Systems

Formaldehyde is a common and effective crosslinking agent, but its release from finished products is a significant health and environmental concern. drewno-wood.plepa.gov this compound and related compounds can act as formaldehyde scavengers, mitigating the release of free formaldehyde from various resin systems. google.comnih.gov

In the manufacturing of wood-based panels like particleboards, urea-formaldehyde (UF) resins are widely used as adhesives. drewno-wood.pl While effective, these resins can release unreacted formaldehyde over time. drewno-wood.pl Incorporating formaldehyde scavengers into the resin formulation is a common strategy to reduce these emissions. drewno-wood.plulisboa.pt Compounds like 2-imidazolidinone have been shown to effectively capture free formaldehyde. nih.gov This is because the amine groups in the imidazolidinone ring can react with formaldehyde, converting it into more stable, non-volatile compounds. nih.gov This application is crucial for producing low-emission wood products that comply with stringent indoor air quality standards. drewno-wood.pl

Studies have shown that various amine-containing compounds can reduce formaldehyde emissions. ulisboa.pt While the direct use of this compound as a scavenger is a specific application, the broader class of imidazolidinones demonstrates this important functionality. The effectiveness of these scavengers can, however, sometimes impact the mechanical properties of the final product, necessitating a balance between emission reduction and material performance. drewno-wood.pl

Utility as a Chemical Building Block in Advanced Organic Synthesis

Beyond its direct application in materials, this compound serves as a valuable starting material, or "building block," in the synthesis of more complex molecules. hilarispublisher.comamerigoscientific.comsigmaaldrich.comminakem.com Its inherent structure provides a scaffold upon which chemists can construct a variety of organic compounds with specific functionalities. hilarispublisher.comamerigoscientific.comsigmaaldrich.comminakem.com

Precursors for Complex Heterocyclic Systems

The imidazolidin-2-one core is a common motif in many biologically active compounds and pharmaceuticals. mdpi.comnih.govmdpi.com The presence of the hydroxymethyl group on this compound offers a reactive handle for further chemical transformations, allowing for the synthesis of a diverse range of substituted imidazolidinone derivatives. rsc.org

Synthetic chemists can modify the hydroxymethyl group or the nitrogen atoms of the imidazolidinone ring to build more elaborate heterocyclic systems. mdpi.comrsc.org These transformations can include oxidation, esterification, or displacement of the hydroxyl group, as well as N-alkylation or N-arylation reactions. chemicalbook.com Such modifications are fundamental in the discovery and development of new molecules with potential applications in various fields of chemistry. mdpi.com

Application as Chiral Synthons and Ligands in Asymmetric Catalysis

The chiral nature of this compound, which can exist in (R) and (S) enantiomeric forms, makes it a particularly useful building block in asymmetric synthesis. Chiral, non-racemic imidazolidin-2-ones are employed as chiral auxiliaries and as scaffolds for the development of chiral ligands for transition metal catalysts. nih.gov

In asymmetric catalysis, chiral ligands play a crucial role in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of many fine chemicals and active pharmaceutical ingredients, where only one enantiomer possesses the desired biological activity. The rigid imidazolidinone framework, combined with the stereocenter at the 4-position, can be incorporated into ligand structures to create a well-defined chiral environment around a metal center, thereby enabling highly enantioselective transformations. nih.gov The development of novel protein kinase C modulators, for example, has utilized the synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones. researchgate.net

Environmental Fate and Degradation Studies

Biodegradation Pathways and Assessments

Biodegradation is a key process in the environmental removal of organic compounds. For 4-(Hydroxymethyl)imidazolidin-2-one, its susceptibility to microbial degradation is a critical factor in its environmental persistence.

Conventional wastewater treatment plants (WWTPs) employ activated sludge processes that can facilitate the degradation of a wide range of organic chemicals. nih.gov While specific data on the removal efficiency of this compound in WWTPs is limited, the fate of similar small, water-soluble, and polar organic molecules has been studied. Such compounds may exhibit variable removal rates depending on the operational parameters of the WWTP, such as sludge retention time and the microbial community composition. nih.govresearchgate.net In some cases, acclimated activated sludge has been shown to enhance the biodegradation of emerging organic micropollutants. nih.gov However, without specific studies, the extent to which this compound is mineralized or transformed into other products within a WWTP remains an area for further investigation. It is known that the effectiveness of removal for various chemicals can differ significantly even between different treatment plants. nih.gov

Environmental Compartment Distribution and Transport Considerations

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). This compound is a small molecule containing polar functional groups (hydroxyl and urea (B33335) moieties), which suggests it will have a high affinity for water.

Q & A

Q. Table 1: Comparative Biological Activities of Derivatives

| Derivative | Modification | Activity (IC₅₀/EC₅₀) | Assay Model | Reference |

|---|---|---|---|---|

| LPSF/PTS23 | Trimethoxybenzylidene | Schistosomicidal (15 µM) | Schistosoma mansoni | |

| D14 | 3-Chlorophenyl substitution | Antibacterial (3.2 µM) | E. coli MurA | |

| ZX-42 | Dimethylaminoethyl chain | Antiproliferative (8 nM) | H2228 lung cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.